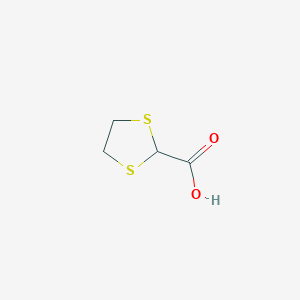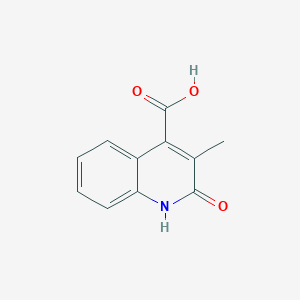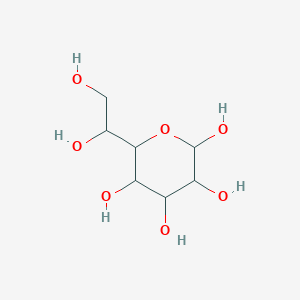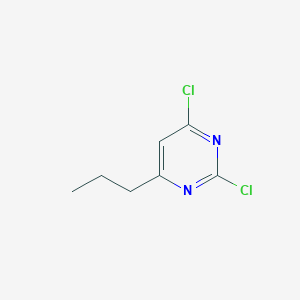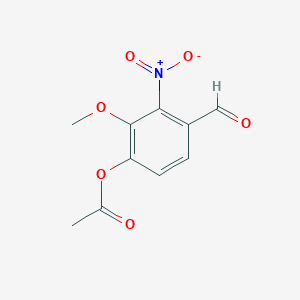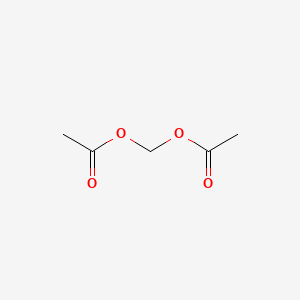
Methylendiacetat
Übersicht
Beschreibung
Methylene diacetate is a chemical compound that has been studied in various contexts, including its role in organic synthesis and its decomposition under certain conditions. It is known to be involved in the formation of geminal diacetate intermediates, which are crucial for driving condensation reactions, as seen in the Knoevenagel condensation facilitated by a catalytic system involving InCl3 and acetic anhydride . Additionally, methylene diacetate has been identified as a product in the free radical addition to α-olefins, leading to the formation of acetoxymethyl esters of aliphatic carboxylic acids .
Synthesis Analysis
The synthesis of methylene diacetate and related compounds has been explored through various methods. For instance, the compound has been synthesized as a byproduct in the acetoxylation of isobutene using a palladium metal catalyst in the gas phase . Moreover, the compound has been involved in the synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives through iron-catalyzed oxidative reactions . These synthetic routes highlight the versatility of methylene diacetate in organic synthesis.
Molecular Structure Analysis
While the specific molecular structure of methylene diacetate is not directly discussed in the provided papers, its role as an intermediate and its reactivity suggest that it has a structure conducive to participating in various chemical reactions. The structure of related compounds, such as the complete series of methylene-interrupted cis,cis-octadecadienoic acids, has been characterized using techniques like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Methylene diacetate is involved in several chemical reactions. It is a key intermediate in the Knoevenagel condensation, where it is formed in situ from an aldehyde and an acid anhydride . Additionally, it participates in free radical additions, as demonstrated by its addition to α-olefins to yield acetoxymethyl esters . The compound also undergoes decomposition to formaldehyde and acetic anhydride at elevated temperatures, a process that is opposed by a second-order recombination reaction .
Physical and Chemical Properties Analysis
The decomposition of methylene diacetate has been studied extensively, revealing that it decomposes to formaldehyde and acetic anhydride at temperatures between 220°C and 305°C . This decomposition is a first-order reaction, with a specific reaction velocity that is smaller than that of its homologues, such as methylene dipropionate and dibutyrate. The activation energy for this decomposition has been determined to be 33,000 cal/mol . These properties are crucial for understanding the stability and reactivity of methylene diacetate under various conditions.
Wissenschaftliche Forschungsanwendungen
Methylendiacetat: Eine vielseitige Verbindung in der wissenschaftlichen Forschung
This compound ist eine chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen konzentrieren:
Synthese von Polycarbonaten: this compound wird bei der Synthese von aromatischen und aliphatischen Polycarbonaten durch Schmelzpolykondensationsprozesse verwendet. Dies beinhaltet die Reaktion von Bisphenol-A-Diacetaten mit Alkylen- und Arylendiphenyl-dicarbonaten, um Polymere mit potenziellen Anwendungen in Kunststoffen, Beschichtungen und Elektronik zu erzeugen .
Safety and Hazards
Wirkmechanismus
Methylene diacetate is a chemical compound with the formula C5H8O4 . This article will cover its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been reported that methylene diacetate can undergo free radical addition to α-olefins, initiated by di-tert-butyl peroxide . This suggests that α-olefins could be potential targets of methylene diacetate.
Mode of Action
Methylene diacetate interacts with its targets through a process known as the Knoevenagel condensation . This is a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction is catalyzed by ethylenediammonium diacetate (EDDA) in the presence of the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate .
Biochemical Pathways
The knoevenagel condensation, in which methylene diacetate participates, is a key step in various synthetic pathways in organic chemistry .
Pharmacokinetics
Its molecular weight of 1321146 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of methylene diacetate’s action is the formation of α,β-unsaturated compounds through the Knoevenagel condensation . In the case of its reaction with α-olefins, the product is the acetoxymethyl esters of aliphatic carboxylic acids .
Action Environment
The action of methylene diacetate can be influenced by various environmental factors. For instance, the Knoevenagel condensation is facilitated in the presence of certain catalysts and solvents . The reaction is also temperature-dependent, typically carried out at elevated temperatures .
Eigenschaften
IUPAC Name |
acetyloxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-4(6)8-3-9-5(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGDAMSIGCZZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25231-38-3 | |
| Record name | Poly(oxymethylene) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20865198 | |
| Record name | Methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-51-3 | |
| Record name | Methanediol, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, methylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanediol, diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylene diacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468LQ25WB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



